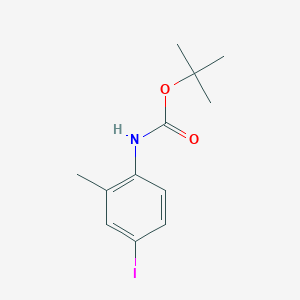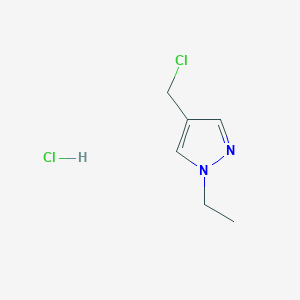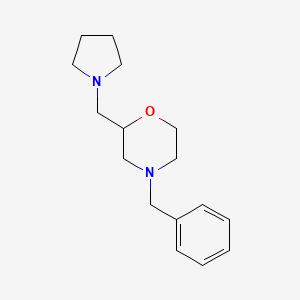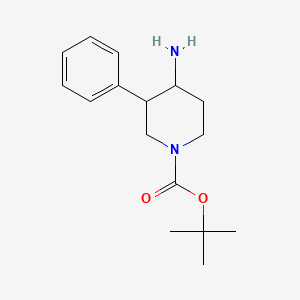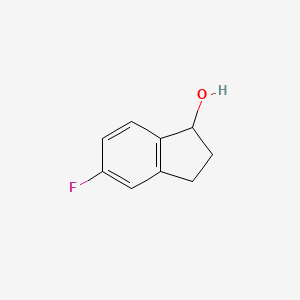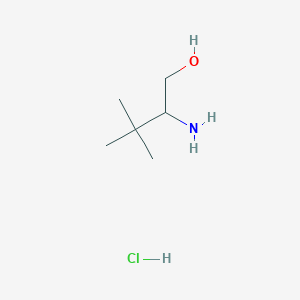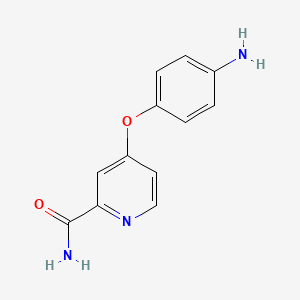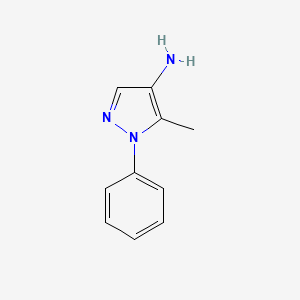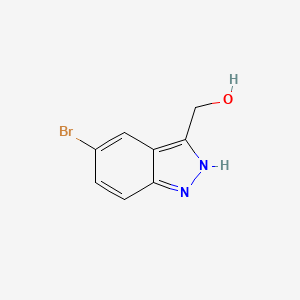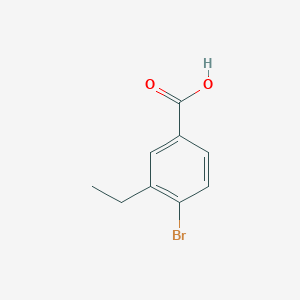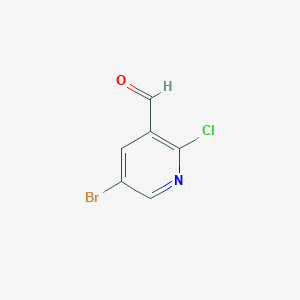
2-Amino-6-(trifluoromethyl)phenol
Overview
Description
2-Amino-6-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H6F3NO. It is characterized by the presence of an amino group at the second position and a trifluoromethyl group at the sixth position on a phenol ring.
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, suggesting that its targets could be organoboron reagents .
Mode of Action
In the context of suzuki–miyaura coupling reactions, it can be inferred that this compound might interact with its targets (organoboron reagents) through a palladium-catalyzed process . This process involves the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions, it can be inferred that this compound plays a role in the synthesis of complex organic molecules .
Result of Action
Its role in suzuki–miyaura coupling reactions suggests that it contributes to the formation of new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .
Action Environment
The action of 2-Amino-6-(trifluoromethyl)phenol can be influenced by various environmental factors. For instance, it is recommended to store this compound in a dark place under an inert atmosphere at a temperature between 2-8°C , indicating that light, oxygen, and temperature can affect its stability and efficacy.
: Selection of boron reagents for Suzuki–Miyaura coupling : this compound | 72534-45-3 - MilliporeSigma
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of phenol derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions . The amino group can then be introduced via nitration followed by reduction or through direct amination reactions.
Industrial Production Methods: Industrial production of 2-Amino-6-(trifluoromethyl)phenol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalytic systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group.
Substitution: The amino and phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-6-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: Structurally related and used in similar applications.
2-Amino-6-(trifluoromethyl)benzothiazole: Another compound with a trifluoromethyl group, used in neuroprotective drugs like riluzole.
Uniqueness: 2-Amino-6-(trifluoromethyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The trifluoromethyl group significantly enhances its stability and lipophilicity compared to other similar compounds, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-amino-6-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXAZFFGKMIJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624149 | |
| Record name | 2-Amino-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72534-45-3 | |
| Record name | 2-Amino-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


